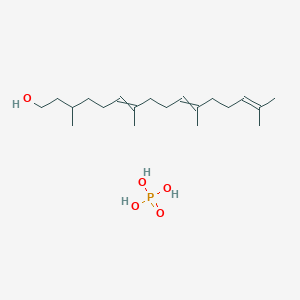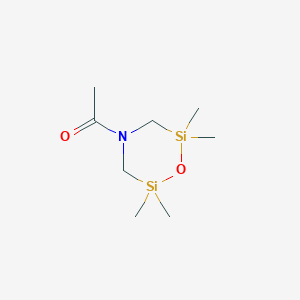
1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- is a unique organosilicon compound characterized by its distinctive ring structure containing oxygen, nitrogen, and silicon atoms
準備方法
The synthesis of 1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- typically involves the reaction of appropriate silicon-containing precursors with nitrogen and oxygen-containing reagents under controlled conditions. One common method involves the use of 2,2,6,6-tetramethyl-1-oxa-2,6-disilacyclohexane as a starting material, which undergoes acetylation to introduce the acetyl group at the 4-position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
作用機序
The mechanism of action of 1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s silicon-containing structure plays a crucial role in its biological effects .
類似化合物との比較
1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- can be compared with other similar compounds, such as:
2,2,6,6-Tetramethyl-1-oxa-2,6-disilacyclohexane: This compound lacks the acetyl group and has different chemical properties and reactivity.
4-(3-Methoxybenzyl)-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane: This compound has a methoxybenzyl group instead of an acetyl group, leading to different applications and biological activities.
The uniqueness of 1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- lies in its specific functional groups and their influence on its chemical and biological properties.
特性
CAS番号 |
163311-86-2 |
|---|---|
分子式 |
C8H19NO2Si2 |
分子量 |
217.41 g/mol |
IUPAC名 |
1-(2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinan-4-yl)ethanone |
InChI |
InChI=1S/C8H19NO2Si2/c1-8(10)9-6-12(2,3)11-13(4,5)7-9/h6-7H2,1-5H3 |
InChIキー |
YNYOIDWKENWPLR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C[Si](O[Si](C1)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
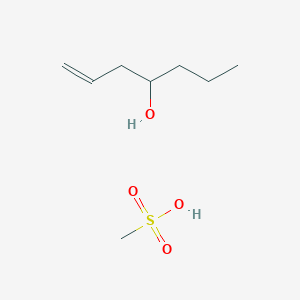
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)
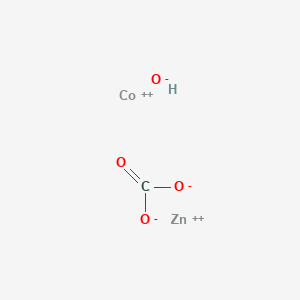

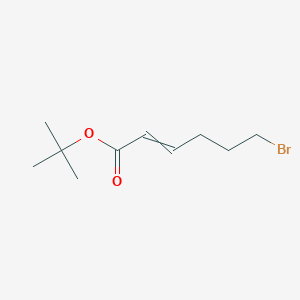

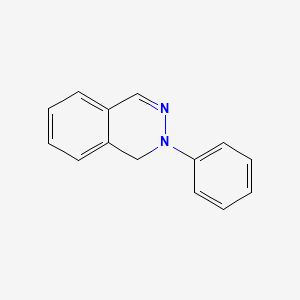
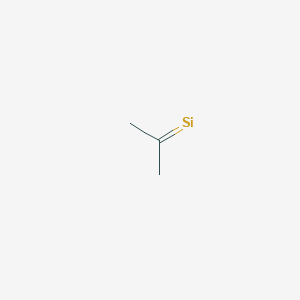


![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
